molecular formula C16H12BrCl2N3O2 B12010535 N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide CAS No. 767335-39-7

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide

Cat. No.: B12010535
CAS No.: 767335-39-7
M. Wt: 429.1 g/mol
InChI Key: BYQKEPTVXBCYOD-ODCIPOBUSA-N
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Description

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzylidene group, a hydrazino linkage, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The hydrazino and benzylidene moieties play crucial roles in its binding affinity and specificity. Additionally, the dichlorobenzamide group may enhance its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide stands out due to the presence of the dichlorobenzamide moiety, which imparts unique chemical and biological properties.

Properties

CAS No.

767335-39-7

Molecular Formula

C16H12BrCl2N3O2

Molecular Weight

429.1 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C16H12BrCl2N3O2/c17-12-4-2-1-3-11(12)8-21-22-15(23)9-20-16(24)10-5-6-13(18)14(19)7-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

BYQKEPTVXBCYOD-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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